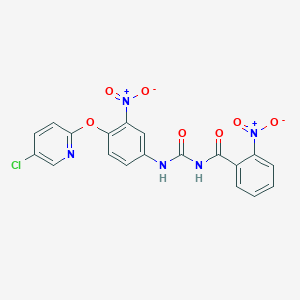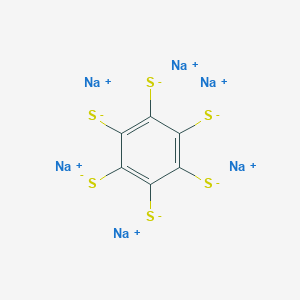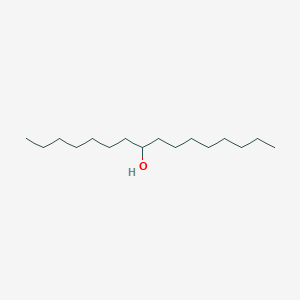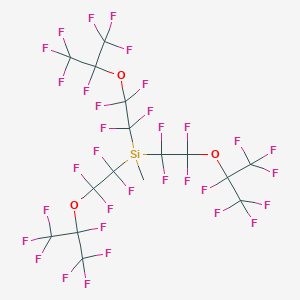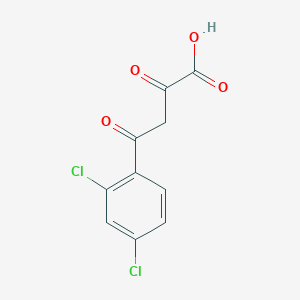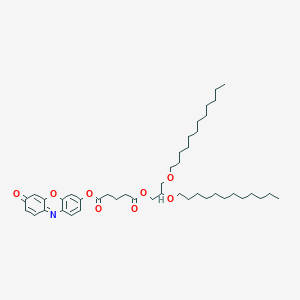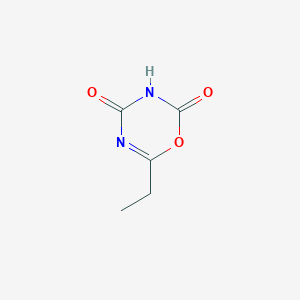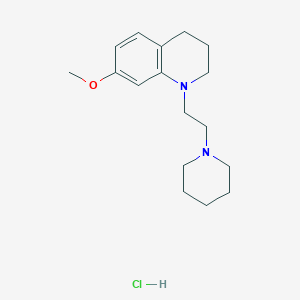
2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate, also known as TTNM, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. TTNM is a derivative of coumarin, a natural compound found in many plants, and is synthesized using a multi-step process that involves the reaction of various chemical reagents.
Mécanisme D'action
2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate works by reacting with ROS to produce a fluorescent product that can be detected using fluorescence microscopy. The mechanism of action of 2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate is based on the ability of ROS to oxidize the nitro group on the phenol ring, leading to the formation of a highly fluorescent compound.
Biochemical and Physiological Effects
2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate has been shown to have a minimal effect on the biochemical and physiological processes of living cells, making it a safe and reliable tool for studying ROS in living systems. The compound has been extensively tested in vitro and in vivo, and no significant toxicity or adverse effects have been reported.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate is its high selectivity and sensitivity for ROS detection. The compound is also easy to use and does not require any specialized equipment or expertise. However, 2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate has some limitations, including its limited stability in aqueous solutions, which can affect its performance in some experiments.
Orientations Futures
There are several future directions for the use of 2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate in scientific research. One potential application is in the development of new therapies for diseases that are associated with ROS, such as cancer and neurodegenerative diseases. 2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate could also be used to study the role of ROS in aging and other physiological processes. Another potential direction is the development of new fluorescent probes based on the structure of 2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate, which could have improved selectivity and sensitivity for ROS detection.
Conclusion
In conclusion, 2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate is a synthetic compound that has significant potential for scientific research applications, particularly in the study of ROS in living cells. The compound is easy to use, safe, and reliable, making it a valuable tool for researchers in various fields. With further research and development, 2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate could have numerous applications in the development of new therapies and the study of various physiological processes.
Méthodes De Synthèse
The synthesis of 2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate involves several steps, including the reaction between 4-nitrophenol and 2-bromoacetophenone, followed by the reaction between the resulting compound and 2,5,7,8-tetramethylchroman-6-one. The final step involves the acetylation of the resulting compound to produce 2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate. The synthesis process is complex and requires careful attention to detail to ensure the purity and quality of the final product.
Applications De Recherche Scientifique
2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate has been used in various scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that play a critical role in various physiological and pathological processes, including aging, cancer, and neurodegenerative diseases. The ability of 2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate to selectively detect ROS in living cells makes it a valuable tool for studying the role of ROS in these processes.
Propriétés
Numéro CAS |
107188-34-1 |
|---|---|
Nom du produit |
2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate |
Formule moléculaire |
C22H23NO7 |
Poids moléculaire |
413.4 g/mol |
Nom IUPAC |
[2,5,7,8-tetramethyl-2-[(4-nitrophenoxy)methyl]-4-oxo-3H-chromen-6-yl] acetate |
InChI |
InChI=1S/C22H23NO7/c1-12-13(2)21-19(14(3)20(12)29-15(4)24)18(25)10-22(5,30-21)11-28-17-8-6-16(7-9-17)23(26)27/h6-9H,10-11H2,1-5H3 |
Clé InChI |
NENODCSJTNNDKF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1OC(CC2=O)(C)COC3=CC=C(C=C3)[N+](=O)[O-])C)OC(=O)C)C |
SMILES canonique |
CC1=C(C(=C(C2=C1OC(CC2=O)(C)COC3=CC=C(C=C3)[N+](=O)[O-])C)OC(=O)C)C |
Synonymes |
2,5,7,8-TETRAMETHYL-2-(4-NITROPHENOXYMETHYL)-4-OXOCHROMAN-6-YL ACETATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



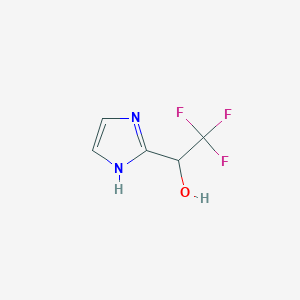
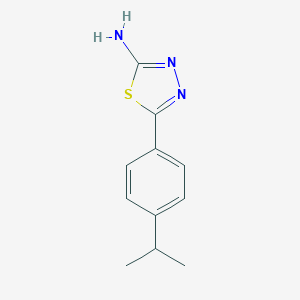
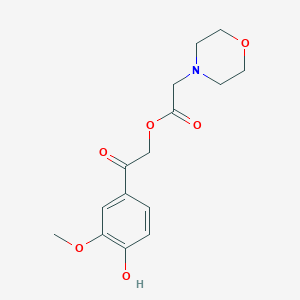
![Naphtho[1,2-c]furan-4,5-dicarboxylic acid, 1,3,4,5-tetrahydro-3-oxo-, dimethyl ester](/img/structure/B33862.png)
